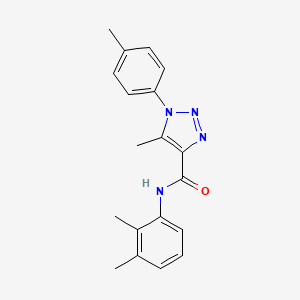
N-(2,3-Dimethylphenyl)-5-methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Befunde: Diese Verbindungen zeigten eine inhibitorische Aktivität gegen APs, wenn auch weniger potent als gegen Ecto-5’-Nucleotidasen (e5-NTs). Ihr Potenzial, an Nukleotid-Protein-Ziele zu binden, macht sie für die medizinische Chemie relevant .
- Anwendungen: Thiophenderivate wurden für verschiedene therapeutische Zwecke untersucht, darunter:
Hemmung von alkalischen Phosphatasen (APs):
Thiophenderivate und pharmakologische Eigenschaften:
Bisphosphonat-Derivate mit Hydroxy-Methylen-Motiv
Biologische Aktivität
N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a triazole ring with two methyl-substituted phenyl groups and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C19H20N4O with a molecular weight of approximately 320.396 g/mol .
Antimicrobial and Antifungal Activity
Triazole derivatives are well-known for their antimicrobial and antifungal properties. Research indicates that N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against various microbial strains. The mechanism of action is thought to involve the inhibition of enzymes critical for the biosynthesis of ergosterol in fungal cells, similar to other triazole antifungals .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Candida albicans | 16 µg/mL |
| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Staphylococcus aureus | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies have shown that triazoles can bind effectively to enzymes involved in metabolic pathways. For instance, they may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazole derivatives have highlighted their potential in treating neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing reactive oxygen species (ROS) production .
Table 2: Neuroprotective Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 50 | Inhibition of NF-κB pathway |
| Compound from study | 26.30 | Selective AChE inhibition |
Case Studies
One notable study evaluated the effects of various triazole compounds on AChE inhibition. The results indicated that N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited a moderate inhibitory effect compared to standard drugs like donepezil .
Another research highlighted its potential in protecting neuronal cells from oxidative stress induced by amyloid-beta peptides. The compound demonstrated significant improvement in cell viability and reduced inflammation markers in treated neuronal cells .
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-8-10-16(11-9-12)23-15(4)18(21-22-23)19(24)20-17-7-5-6-13(2)14(17)3/h5-11H,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDOTONNQSNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














